molecular formula C6H12N2O2 B13750975 N-(Aminocarbonyl)-2,2-dimethylpropionamide CAS No. 58850-86-5

N-(Aminocarbonyl)-2,2-dimethylpropionamide

Cat. No.: B13750975
CAS No.: 58850-86-5
M. Wt: 144.17 g/mol
InChI Key: NJTMPILFXWNYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Aminocarbonyl)-2,2-dimethylpropionamide (CAS 754-10-9), also termed 2,2-dimethylpropanamide or pivalamide, is a branched amide derivative characterized by a tert-butyl group (2,2-dimethylpropionyl) attached to an amide nitrogen. Its molecular formula is C₆H₁₂N₂O₂, with a structure defined as (CH₃)₂C(CONH₂)NH₂. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers . Its sterically hindered tert-butyl group enhances metabolic stability and influences solubility, making it valuable in drug design .

Properties

CAS No.

58850-86-5

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-carbamoyl-2,2-dimethylpropanamide

InChI

InChI=1S/C6H12N2O2/c1-6(2,3)4(9)8-5(7)10/h1-3H3,(H3,7,8,9,10)

InChI Key

NJTMPILFXWNYAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminocarbonyl)-2,2-dimethylpropionamide typically involves the reaction of 2,2-dimethylpropionyl chloride with urea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(Aminocarbonyl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioureas.

Scientific Research Applications

Drug Synthesis Intermediate

N-(Aminocarbonyl)-2,2-dimethylpropionamide can serve as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of novel drugs targeting various diseases. For instance, it can be utilized in the synthesis of γ-amino acid derivatives, which are increasingly recognized for their biocompatibility and multifunctionality in drug delivery systems .

Neuroprotective Agents

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Compounds structurally related to this amide have been studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By inhibiting AChE, these compounds may help alleviate symptoms associated with neurodegenerative disorders .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. This characteristic enhances its potential application in formulations aimed at preventing cellular damage in various therapeutic contexts .

Polymer Synthesis

This compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique structure facilitates the formation of cross-linked networks that improve the performance of polymers used in various applications, including coatings and adhesives .

Chromatography

The compound is suitable for high-performance liquid chromatography (HPLC) applications, particularly in the separation and analysis of complex mixtures. It can be analyzed using reverse-phase HPLC methods, which are essential for quality control in pharmaceutical manufacturing .

Neuroprotective Compound Development

In one study, researchers synthesized a series of compounds based on this compound to evaluate their efficacy as AChE inhibitors. The results demonstrated enhanced inhibitory activity compared to traditional drugs used for Alzheimer's treatment .

Polymer Enhancement

Another investigation focused on incorporating this compound into polymer formulations aimed at improving mechanical strength and thermal stability. The modified polymers exhibited superior performance characteristics compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of N-(Aminocarbonyl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Molecular Formula Key Substituents/Modifications Applications/Properties References
N-(Aminocarbonyl)-2,2-dimethylpropionamide (754-10-9) C₆H₁₂N₂O₂ Tert-butyl group; carbamoyl (NHCONH₂) on amide nitrogen Drug intermediate, polymer synthesis
ADB-BUTINACA (2666932-43-8) C₂₀H₂₈N₆O₂ 1-Butylindazole-3-carboxamide core; tert-butyl carbamoyl side chain Synthetic cannabinoid receptor agonist
N-(4-Chlorophenyl)-2,2-dimethylpropionamide (65854-91-3) C₁₁H₁₄ClNO 4-Chlorophenyl group on amide nitrogen Agrochemical intermediate
2-Chloro-N,N-dimethylpropanamide (10397-68-9) C₅H₁₀ClNO Chlorine at C2; dimethylated amide nitrogen Specialty polymer precursor
SF1670 (345630-40-2) C₁₉H₁₇NO₃ Phenanthrenyl substituent on amide nitrogen PTEN inhibitor (anticancer research)

Detailed Analysis

ADB-BUTINACA

ADB-BUTINACA is a synthetic cannabinoid featuring a 1-butylindazole-3-carboxamide scaffold linked to the tert-butyl carbamoyl group. Unlike the simpler this compound, ADB-BUTINACA’s extended aromatic system enhances binding affinity to CB1 receptors, contributing to its psychoactive effects . This compound exemplifies how structural complexity (e.g., indazole core) amplifies biological activity compared to the parent amide.

N-(4-Chlorophenyl)-2,2-dimethylpropionamide

Substituting the amide nitrogen with a 4-chlorophenyl group introduces aromaticity and electron-withdrawing effects, altering solubility and reactivity. This derivative is utilized in agrochemicals, where the chloro group enhances pesticidal activity .

2-Chloro-N,N-dimethylpropanamide

The addition of a chlorine atom at the C2 position and dimethylation of the amide nitrogen reduces steric hindrance compared to the tert-butyl group in the parent compound. This modification improves solubility in polar solvents, favoring its use in polymer chemistry .

SF1670

SF1670 incorporates a phenanthrenyl substituent, enabling π-π stacking interactions with biological targets like PTEN, a phosphatase involved in cancer pathways. The tert-butyl group here stabilizes the molecule against enzymatic degradation, extending its half-life in vivo .

Physicochemical and Pharmacokinetic Trends

  • Steric Effects: The tert-butyl group in this compound and its derivatives (e.g., ADB-BUTINACA, SF1670) reduces metabolic oxidation, enhancing stability .
  • Solubility : Polar substituents (e.g., chlorine in 2-Chloro-N,N-dimethylpropanamide) increase water solubility, while aromatic systems (e.g., ADB-BUTINACA) favor lipid solubility .
  • Bioactivity : Bulky substituents (e.g., indazole in ADB-BUTINACA) improve receptor binding, whereas electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilic reactivity .

Biological Activity

N-(Aminocarbonyl)-2,2-dimethylpropionamide is a compound of significant interest due to its biological activities, particularly its interactions with adenosine receptors. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C6H12N2O2
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 100864

This compound functions primarily as an adenosine receptor antagonist . Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that play crucial roles in various physiological processes including sedation, vasodilation, and modulation of neurotransmitter release. The antagonism of these receptors can lead to therapeutic effects in several conditions:

  • Neurological Disorders : Blocking A2A receptors has shown promise in treating neurodegenerative diseases such as Parkinson's disease by mitigating motor symptoms and improving cognitive function .
  • Cardiovascular Health : The compound may also influence cardiovascular health by modulating heart rate and vascular tone through its action on adenosine receptors .

Biological Activity Data

The biological activity of this compound has been documented in various studies. Below is a summary table detailing its effects on different biological targets:

Target Effect Reference
Adenosine A1 ReceptorAntagonism
Adenosine A2A ReceptorAntagonism
Central Nervous SystemPotential neuroprotective effects
Cardiovascular SystemModulation of heart rate

Case Studies

  • Neurodegenerative Disease Treatment :
    • A study indicated that compounds similar to this compound exhibit significant antagonistic activity at adenosine A2A receptors. This activity is linked to reduced symptoms in animal models of Parkinson's disease, suggesting potential therapeutic applications in humans .
  • Cardiovascular Applications :
    • Research has shown that adenosine receptor antagonists can lead to increased heart rate and improved cardiac output in experimental settings. The specific role of this compound in these processes remains an area for further investigation but indicates a promising avenue for cardiovascular therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.